molecular formula C13H17NO2S B6275977 4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide CAS No. 2763758-49-0

4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide

Cat. No.: B6275977
CAS No.: 2763758-49-0
M. Wt: 251.3
InChI Key:
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Description

4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide functional group attached to an aromatic ring. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is typically performed at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification of the final product is usually achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Reduced aromatic compounds.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylbenzenesulfonamide
  • N-[(3-methylidenecyclobutyl)methyl]benzenesulfonamide
  • 4-methyl-N-[(cyclobutyl)methyl]benzene-1-sulfonamide

Uniqueness

4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide is unique due to the presence of the 3-methylidenecyclobutyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

2763758-49-0

Molecular Formula

C13H17NO2S

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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